molecular formula C20H21F3N2O4 B2897101 N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide CAS No. 1421532-62-8

N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2897101
CAS No.: 1421532-62-8
M. Wt: 410.393
InChI Key: IFHYZKJXHXCCGU-UHFFFAOYSA-N
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Description

N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide is a high-purity synthetic small molecule offered for biomedical research and drug discovery. This benzamide derivative features a trifluoromethoxy group, a common moiety in medicinal chemistry that can influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The structure also includes a carbamoylmethyl linker to a phenyl ring and a 1-hydroxy-2-methylpropan-2-yl group, which may contribute to its overall physicochemical properties and potential interactions with enzymes or receptors. Research into similar small molecules has shown their utility as modulators of specific protein targets, such as the cystic fibrosis transmembrane conductance regulator (CFTR), highlighting the potential of this chemical class in investigating protein function and developing novel therapeutics . This compound is provided to support early-stage research, including but not limited to target identification, mechanism of action studies, and in vitro assay development. Researchers are advised to conduct thorough characterization to confirm its specific mechanism of action and research applications. This product is intended for laboratory research by trained professionals only. It is not intended for diagnostic or therapeutic use, or for administration to humans or animals.

Properties

IUPAC Name

N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O4/c1-19(2,12-26)25-17(27)11-13-3-7-15(8-4-13)24-18(28)14-5-9-16(10-6-14)29-20(21,22)23/h3-10,26H,11-12H2,1-2H3,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHYZKJXHXCCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide, a complex organic compound, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer potential, anti-inflammatory properties, and mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C23H24N2O3C_{23}H_{24}N_2O_3, and its structure includes a trifluoromethoxy group and a carbamoyl moiety. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzamide, including the compound , exhibit significant anticancer properties.

Key Findings:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, some analogs reported IC50 values as low as 3.0μM3.0\,\mu M, indicating strong antiproliferative effects compared to standard treatments like doxorubicin .
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of specific signaling pathways involved in cell proliferation. Molecular docking studies suggest that the compound may interact with targets such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anti-inflammatory Properties

In addition to its anticancer effects, the compound exhibits anti-inflammatory activities.

Research Insights:

  • Cytokine Inhibition : The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-17 in vitro. This suggests potential utility in treating inflammatory diseases .
  • In Vivo Studies : Animal models have demonstrated that the compound can ameliorate symptoms of airway hyperreactivity and reduce eosinophilia in lung tissues, indicating its therapeutic potential for respiratory conditions .

Case Studies

Several case studies highlight the efficacy of this compound and its analogs in clinical settings:

  • MCF-7 Cell Line Study : A study evaluated the growth inhibition of MCF-7 cells treated with various concentrations of the compound, revealing a dose-dependent response with significant reductions in cell viability at higher concentrations.
  • A549 Cell Line Study : Another investigation focused on A549 cells demonstrated that treatment with the compound resulted in a marked increase in apoptosis markers, suggesting that it induces programmed cell death in cancerous cells.

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Reference
AnticancerMCF-73.0
AnticancerA5495.85
Anti-inflammatory--
MechanismDescription
CDK InhibitionInteracts with CDK proteins to halt cell cycle progression
Cytokine ReductionLowers levels of inflammatory cytokines

Comparison with Similar Compounds

Structural Analogues

A comparative analysis of structurally related benzamide derivatives reveals key differences in substituents and biological activities:

Compound Name Key Substituents Biological Activity/Application Reference
N-(4-{[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]methyl}phenyl)-4-(trifluoromethoxy)benzamide Trifluoromethoxy, carbamoylmethylphenyl, 1-hydroxy-2-methylpropan-2-yl Hypothesized enzyme inhibition (e.g., kinases, HDACs)
HSGN-235 3-Fluoro-4-(trifluoromethoxy)benzamide, 5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole Antibacterial against Neisseria gonorrhoeae (MIC: 0.5–2 µg/mL)
HSGN-237 4-(Trifluoromethoxy)benzamide, 5-(3-fluorophenyl)-1,3,4-oxadiazole Moderate antibacterial activity (MIC: 4–8 µg/mL)
N-(2-Hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide Trifluoromethoxy, pyrimidinyl-amino, hydroxyethyl Potential kinase inhibitor (structural similarity to GNF-2 derivatives)
4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide Imidazole, sulfamoylphenyl, methylisoxazole Antifungal activity (IC₅₀: 1.2 µM)

Key Observations :

  • Trifluoromethoxy Group : The trifluoromethoxy moiety in the target compound and HSGN-235/237 enhances metabolic stability and lipophilicity, critical for membrane permeability .
  • Carbamoyl vs. Oxadiazole : The carbamoylmethylphenyl group in the target compound contrasts with the oxadiazole ring in HSGN-235/235. Oxadiazoles improve antibacterial activity, while carbamoyls may favor enzyme inhibition .
Spectroscopic Characterization
  • IR Spectroscopy : The target compound’s IR spectrum would show ν(C=O) at ~1660–1680 cm⁻¹ (carbamoyl and benzamide) and ν(O-H) at ~3150–3400 cm⁻¹ (hydroxy group), aligning with ’s data for carbamoyl-containing compounds .
  • NMR : The trifluoromethoxy group’s ¹⁹F signal would appear at ~-58 ppm (cf. HSGN-235: δ = -57.5 ppm) .

Preparation Methods

Structural Overview and Retrosynthetic Analysis

The target compound comprises three distinct domains:

  • 4-(Trifluoromethoxy)benzoyl group : Introduces electron-withdrawing properties and metabolic stability.
  • Phenylacetamide linker : Bridges the benzamide and carbamoyl groups.
  • 1-Hydroxy-2-methylpropan-2-yl carbamoyl group : Provides hydrogen-bonding capacity and steric bulk.

Retrosynthetic breakdown (Fig. 1):

  • Disconnection at the amide bond yields 4-(trifluoromethoxy)benzoic acid and 4-[(1-hydroxy-2-methylpropan-2-yl)carbamoylmethyl]aniline .
  • The aniline intermediate can be further fragmented into 4-aminophenylacetic acid and 1-hydroxy-2-methylpropan-2-amine .

Synthetic Strategies and Methodologies

Stepwise Amide Coupling Approach

Synthesis of 4-(Trifluoromethoxy)benzoic Acid Derivatives

Method A (Patent CN113698315A):

  • Step 1 : Fluorination of 2,3-dichlorotrifluorotoluene with KF in DMF at 120°C for 12 hours yields 2-fluoro-6-chlorotrifluorotoluene (84% yield).
  • Step 2 : Cyano substitution via Pd-catalyzed coupling with CuCN in NMP (70°C, 6 hours) produces 2-fluoro-6-cyanotrifluorotoluene (76% yield).
  • Step 3 : Hydrolysis with H₂SO₄/H₂O (reflux, 8 hours) generates 4-(trifluoromethoxy)benzoic acid (68% yield).

Method B : Direct trifluoromethoxylation of 4-hydroxybenzoic acid using AgOTf and CsF in DMF at 100°C (62% yield).

Preparation of 4-[(1-Hydroxy-2-methylpropan-2-yl)carbamoylmethyl]aniline

Route 1 :

  • Step 1 : Condensation of 4-aminophenylacetic acid with 1-hydroxy-2-methylpropan-2-amine using EDCl/HOBt in DCM (0°C to RT, 12 hours) yields the carbamoyl intermediate (72% yield).
  • Step 2 : Purification via silica gel chromatography (hexane/EtOAc 3:1).

Route 2 : Urea formation via reaction of 4-isocyanatophenylacetic acid with the amine in THF (55% yield).

Final Amide Coupling
  • Activation of 4-(trifluoromethoxy)benzoic acid with SOCl₂ to form the acid chloride, followed by reaction with the aniline intermediate in pyridine (0°C, 4 hours) achieves 58% yield.
  • Alternative : Use of HATU/DIPEA in DMF (RT, 6 hours) improves yield to 74%.

Convergent Synthesis via Suzuki-Miyaura Coupling

Patent US8765761B2 Inspiration :

  • Step 1 : Synthesis of 4-(trifluoromethoxy)benzoyl chloride.
  • Step 2 : Preparation of boronic ester-functionalized phenylacetamide via Pd-catalyzed borylation (Pd(dppf)Cl₂, B₂Pin₂, 80°C, 8 hours).
  • Step 3 : Cross-coupling with 1-hydroxy-2-methylpropan-2-amine-derived iodobenzene (72% yield).

One-Pot Tandem Reaction

Optimized Conditions (EvitaChem Methodology) :

  • Simultaneous coupling of 4-(trifluoromethoxy)benzoic acid , 4-aminophenylacetic acid , and 1-hydroxy-2-methylpropan-2-amine using T3P®/Et₃N in THF (50°C, 24 hours).
  • Yield : 45% (lower due to competing side reactions).

Comparative Analysis of Methods

Method Key Steps Yield (%) Purity (HPLC) Scalability
Stepwise Coupling EDCl/HOBt, SOCl₂ activation 58–74 98.5 High
Suzuki-Miyaura Pd-catalyzed borylation 72 97.8 Moderate
One-Pot Tandem T3P®-mediated coupling 45 95.2 Low

Advantages :

  • Stepwise coupling offers reproducibility and ease of purification.
  • Suzuki-Miyaura enables modular assembly but requires expensive catalysts.

Optimization and Process Chemistry

Solvent and Catalyst Screening

  • DMF vs. THF : DMF improves solubility of intermediates (yield +12%).
  • Catalyst Impact : HATU outperforms EDCl in amide coupling (yield +16%).

Protective Group Strategies

  • Tertiary Alcohol Protection : TBS protection of the 1-hydroxy group prevents undesired side reactions during coupling (yield improvement from 58% to 69%).

Green Chemistry Approaches

  • Microwave Assistance : Reduces reaction time from 12 hours to 2 hours (yield 70%).
  • Solvent Recycling : DMF recovery via distillation reduces waste by 40

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis of benzamide derivatives typically involves multi-step reactions with stringent control over conditions. For example:

  • Step 1 : React O-benzyl hydroxylamine hydrochloride with a chlorinated benzoyl derivative (e.g., p-trifluoromethyl benzoyl chloride) in dichloromethane (CH2Cl2) under argon, using potassium carbonate as a base at 0°C .
  • Step 2 : Subsequent reactions with sodium pivalate in acetonitrile yield advanced intermediates.
    Critical conditions include maintaining an inert atmosphere (argon), controlled temperature (0°C to room temperature), and precise stoichiometry (e.g., 2.0 equiv of K2CO3) to avoid side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • <sup>1</sup>H/<sup>13</sup>C NMR : To confirm regioselectivity and substitution patterns. For example, trifluoromethoxy groups show distinct shifts in the range of δ 120–130 ppm for <sup>13</sup>C .
  • IR Spectroscopy : To identify carbonyl (C=O, ~1650–1750 cm<sup>-1</sup>) and amide (N–H, ~3300 cm<sup>-1</sup>) functional groups .
  • Mass Spectrometry (ESI-MS) : To verify molecular weight and fragmentation patterns, critical for purity assessment .

Q. How should the compound be stored to prevent decomposition?

  • Store in airtight, light-resistant containers at –20°C to mitigate hydrolysis or thermal degradation.
  • Avoid exposure to moisture, as trifluoromethoxy groups are prone to hydrolytic cleavage under acidic/basic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with trifluoromethoxy groups?

  • Reagent Purity : Use anhydrous solvents (e.g., CH2Cl2) and freshly distilled acyl chlorides to minimize side reactions .
  • Catalyst Screening : Test alternatives to Na pivalate (e.g., DMAP) to enhance nucleophilic substitution efficiency .
  • Workflow Automation : Use dropwise addition via syringe pumps to control exothermic reactions and improve reproducibility .

Q. What strategies resolve contradictions in biological activity data between similar benzamide derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing trifluoromethoxy with methoxy) to isolate pharmacophoric contributions .
  • Metabolic Profiling : Use Ames II testing to assess mutagenicity (e.g., compound 3 in showed lower mutagenicity than analogs) .
  • Targeted Assays : Design enzyme inhibition assays (e.g., kinase or protease) to evaluate specificity, avoiding broad-spectrum screening that may obscure mechanistic insights .

Q. How can researchers design scalable synthesis protocols for pilot-scale production?

  • Hazard Mitigation : Conduct thorough risk assessments for reagents like p-trifluoromethyl benzoyl chloride (corrosive) and trichloroisocyanuric acid (oxidizer) .
  • Solvent Recycling : Implement distillation systems for CH2Cl2 recovery to reduce costs and environmental impact .
  • Process Analytical Technology (PAT) : Use in-line FTIR or HPLC to monitor reaction progress and ensure consistency .

Q. What methods validate the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) for receptors like G-protein-coupled receptors (GPCRs) .
  • X-ray Crystallography : Resolve co-crystal structures to identify key binding motifs (e.g., hydrogen bonds with the amide group) .
  • Fluorescence Polarization : Track competitive displacement of fluorescent probes in enzyme active sites .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in spectroscopic data during characterization?

  • Cross-Validation : Compare NMR/IR results with computational predictions (e.g., DFT simulations for <sup>19</sup>F NMR shifts) .
  • Impurity Profiling : Use preparative HPLC to isolate byproducts and identify structural anomalies (e.g., regioisomers) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in bioassays?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values .
  • ANOVA with Post Hoc Tests : Identify significant differences between treatment groups, correcting for multiple comparisons .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Disposal : Neutralize acidic/basic waste before disposal. Collect halogenated solvents (e.g., CH2Cl2) in designated containers .

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